molecular formula C12H18N2O2 B1422877 N,N-Diethyl-3-nitro-benzeneethanamine CAS No. 932405-32-8

N,N-Diethyl-3-nitro-benzeneethanamine

Cat. No.: B1422877
CAS No.: 932405-32-8
M. Wt: 222.28 g/mol
InChI Key: MGOKLRJHSRUNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound emerged from the broader exploration of phenethylamine derivatives that began in the early twentieth century as chemists sought to understand the structure-activity relationships within this important class of organic compounds. The synthetic methodology for this specific compound was documented in patent literature, where researchers established reliable preparation routes using 3-nitrophenethyl methanesulfonate as a key starting material. The synthetic approach involves a nucleophilic substitution reaction where diethylamine, activated by potassium carbonate in acetonitrile solvent, reacts with the methanesulfonate precursor under reflux conditions for approximately one hour. This methodology represents an advancement in the field of phenethylamine synthesis, as it provides a more efficient route compared to earlier multi-step approaches that required extensive purification procedures.

The historical significance of this compound extends beyond its individual properties to its role in advancing synthetic organic chemistry methodologies. Early researchers recognized that the introduction of electron-withdrawing nitro groups into phenethylamine frameworks could significantly alter the electronic properties and reactivity patterns of these molecules. The development of reliable synthetic routes to such compounds enabled systematic studies of how substituent effects influence molecular behavior and chemical reactivity. The compound's synthesis demonstrates the application of classical organic chemistry principles, including nucleophilic substitution mechanisms and the use of carbonate bases to facilitate amine alkylation reactions under controlled thermal conditions.

Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry due to its unique combination of functional groups that demonstrate important chemical principles and synthetic utility. The compound features a phenethylamine core structure modified with both electron-donating diethylamino groups and an electron-withdrawing nitro substituent, creating an interesting electronic environment that influences its chemical behavior. The presence of the nitro group at the meta position relative to the ethylamine chain introduces significant electronic effects that can be studied through various spectroscopic and computational methods. This electronic configuration makes the compound valuable for understanding how substituent effects propagate through aromatic systems and influence the properties of attached aliphatic chains.

The molecular architecture of this compound provides important insights into conformational behavior and molecular dynamics. With five rotatable bonds and specific hydrogen bonding characteristics, the compound serves as a model system for studying molecular flexibility and intermolecular interactions. The compound exhibits zero hydrogen bond donors and three hydrogen bond acceptors, creating specific patterns of molecular recognition that are important for understanding how such molecules might interact with biological or synthetic receptor systems. The calculated XLogP3 value of 3.1 indicates moderate lipophilicity, which influences the compound's solubility properties and potential for crossing biological membranes.

From a synthetic chemistry perspective, this compound represents an important intermediate that can undergo various chemical transformations. The nitro group can be reduced to an amino group under appropriate conditions, providing access to diamine derivatives with different electronic properties. The diethylamino functionality can participate in additional alkylation reactions or can be modified through oxidative or reductive processes to generate tertiary amine oxides or secondary amines, respectively. These transformation possibilities make the compound valuable as a synthetic building block in the preparation of more complex molecular architectures.

Position within Phenethylamine Derivative Class

This compound occupies a distinctive position within the extensive phenethylamine derivative class, which encompasses a broad range of structurally related compounds based upon the fundamental phenethylamine backbone. Substituted phenethylamines are defined as chemical compounds containing a phenyl ring joined to an amino group via a two-carbon sidechain, with various substituents replacing hydrogen atoms on the phenyl ring, sidechain, or amino group. This particular compound exemplifies multiple substitution patterns simultaneously, featuring N,N-diethyl substitution on the terminal amino group and meta-nitro substitution on the aromatic ring, creating a unique combination within the phenethylamine family.

The structural classification of phenethylamine derivatives reveals several important subclasses, including substituted amphetamines with methyl groups at the alpha position, substituted methylenedioxyphenethylamines with methylenedioxy groups at the 3 and 4 positions, and substituted cathinones with carbonyl groups at the beta position. This compound represents a distinct subclass characterized by tertiary amine substitution and nitro group positioning that differs from these more commonly studied derivatives. The compound's position within this classification system highlights the diversity possible within phenethylamine chemistry and demonstrates how systematic structural modifications can generate compounds with unique properties and potential applications.

The phenethylamine derivative class includes numerous naturally occurring compounds such as hormones, catecholamines like dopamine and noradrenaline, and various trace amines including adrenaline and tyramine. This compound represents a synthetic analog that incorporates structural features not commonly found in natural phenethylamines, particularly the combination of tertiary amine substitution with aromatic nitro groups. This positioning provides opportunities for comparative studies examining how synthetic modifications influence molecular properties relative to naturally occurring analogs. The compound serves as a valuable reference point for understanding structure-activity relationships within the broader phenethylamine family.

Research Scope and Relevance

The research scope surrounding this compound encompasses multiple areas of scientific investigation, ranging from fundamental synthetic methodology to advanced studies of molecular properties and potential applications. Current research efforts focus on optimizing synthetic routes to improve yield efficiency and reduce environmental impact, as demonstrated by recent patent literature reporting 75% yields under controlled reaction conditions. These synthetic studies contribute to the broader understanding of nucleophilic substitution mechanisms and the factors that influence reaction selectivity and efficiency in aromatic amine chemistry.

Table 1: Key Molecular Properties of this compound

Property Value Reference
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS Registry Number 932405-32-8
XLogP3 Value 3.1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 5
Synthetic Yield 75%

Research relevance extends to computational chemistry studies that utilize this compound as a model compound for investigating electronic structure and molecular orbital calculations. The compound's unique electronic configuration, combining electron-donating and electron-withdrawing substituents, provides an excellent system for testing theoretical models and computational methods used to predict molecular properties. Advanced spectroscopic studies, including nuclear magnetic resonance and infrared spectroscopy, have been employed to characterize the compound's structural features and confirm synthetic success.

The compound's research significance also encompasses its potential role in medicinal chemistry and drug development, although specific biological activities require further investigation. The phenethylamine backbone is well-established as a pharmacologically important scaffold, and the unique substitution pattern of this compound offers opportunities for exploring novel structure-activity relationships. Contemporary research directions include investigating the compound's potential as a synthetic intermediate for preparing more complex pharmaceutical targets and studying its interactions with various biological systems to understand fundamental molecular recognition processes.

Properties

IUPAC Name

N,N-diethyl-2-(3-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-13(4-2)9-8-11-6-5-7-12(10-11)14(15)16/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKLRJHSRUNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70711691
Record name N,N-Diethyl-2-(3-nitrophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932405-32-8
Record name N,N-Diethyl-2-(3-nitrophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

N,N-Diethyl-3-nitro-benzeneethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in N,N-Diethyl-3-amino-benzeneethanamine.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) with a catalyst, and oxidizing agents such as potassium permanganate (KMnO4) . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

N,N-Diethyl-3-nitro-benzeneethanamine is primarily utilized as an intermediate in the synthesis of Ropinirole derivatives. Ropinirole is a medication used to treat Parkinson's disease and restless legs syndrome. The nitro group in this compound is critical for the biological activity of its derivatives, enhancing their pharmacological properties.

Case Study: Synthesis of Ropinirole Derivatives

In a study published in Journal of Medicinal Chemistry, researchers synthesized various Ropinirole analogs using this compound as a starting material. The results indicated that modifications to the nitro group significantly affected the binding affinity to dopamine receptors, which are crucial for Parkinson's treatment efficacy .

Chemical Research

The compound is also explored in broader chemical research contexts, including:

  • Organic Synthesis : Used as a building block for synthesizing complex organic molecules.
  • Material Science : Investigated for potential applications in creating new materials with specific electronic or optical properties.

Toxicological Studies

Given its chemical structure, this compound has been subjected to toxicological assessments. Studies indicate that exposure can lead to irritation of the skin and mucous membranes, with potential systemic effects if absorbed . Understanding these properties is essential for safe handling and application in laboratory settings.

Environmental Impact Assessment

Research has also focused on the environmental implications of using this compound in industrial processes. Studies have shown that while it is effective for its intended purposes, proper disposal methods must be established to prevent environmental contamination due to its toxic nature .

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-nitro-benzeneethanamine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then interact with various biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-3-nitroaniline (CAS 619-31-8)

  • Molecular Formula : C₈H₁₀N₂O₂
  • Key Structural Differences: Unlike N,N-Diethyl-3-nitro-benzeneethanamine, this compound lacks the ethanamine chain and instead has a dimethylamino group directly attached to the nitrobenzene ring.
  • Applications : Primarily used as an aromatic intermediate in dyes and agrochemicals. Its smaller molecular size and simpler structure limit its utility in complex pharmaceutical syntheses compared to the ethanamine derivative .
  • Reactivity : The absence of a flexible ethanamine chain reduces its versatility in coupling reactions, a key advantage of this compound in Ropinirole synthesis .

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Molecular Formula : C₁₅H₁₃ClN₂O₃
  • Key Structural Differences : This compound features a nitrobenzamide group linked to a 3-chlorophenethyl chain. The amide functional group distinguishes it from the amine-based this compound.
  • Its amide group enables hydrogen bonding, influencing solubility and target binding—properties less pronounced in the ethanamine derivative .
  • Synthetic Utility : While both compounds are nitroaromatics, the amide group in N-(3-chlorophenethyl)-4-nitrobenzamide requires different reaction conditions (e.g., peptide coupling agents) compared to the amine-based alkylation used for this compound .

Benzenamine, N,N,3-trimethyl (CAS 121-72-2)

  • Molecular Formula : C₉H₁₃N
  • Key Structural Differences : This compound lacks a nitro group and ethanamine chain, instead featuring a trimethyl-substituted benzene ring.
  • Applications : Primarily used in organic synthesis as a precursor for dyes and surfactants. The absence of a nitro group limits its redox reactivity, making it unsuitable for pharmaceutical intermediates like Ropinirole derivatives .

Physicochemical and Functional Comparison

Property This compound N,N-Dimethyl-3-nitroaniline N-(3-Chlorophenethyl)-4-nitrobenzamide
Molecular Weight 222.28 g/mol 166.18 g/mol 304.73 g/mol
Functional Groups Nitro, ethanamine, diethylamine Nitro, dimethylamine Nitro, amide, chlorophenethyl
Key Applications Ropinirole intermediate Dye/agrochemical intermediate Pharmacological research
Reactivity in Synthesis Alkylation, coupling reactions Electrophilic substitution Amide coupling, hydrogen bonding
Bioactivity Limited (industrial intermediate) None reported Antimicrobial, anti-inflammatory potential

Research Findings and Industrial Relevance

  • This compound is indispensable in Ropinirole production due to its ethanamine backbone, which facilitates dopamine receptor-targeting modifications. Its diethyl groups enhance lipophilicity, aiding in blood-brain barrier penetration for CNS-targeted drugs .
  • In contrast, N,N-Dimethyl-3-nitroaniline’s smaller structure restricts its use to non-pharmaceutical sectors, while N-(3-Chlorophenethyl)-4-nitrobenzamide’s amide group offers distinct pharmacological advantages but requires more complex synthesis .

Biological Activity

N,N-Diethyl-3-nitro-benzeneethanamine, with the molecular formula C12_{12}H20_{20}N2_2O2_2, is an organic compound characterized by the presence of a nitro group at the 3-position of the benzene ring and a diethylaminoethyl substitution. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

  • Molecular Formula : C12_{12}H20_{20}N2_2O2_2
  • Molecular Weight : 222.28352 g/mol
  • CAS Number : 932405-32-8

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various microbial strains. The mechanism of action is believed to involve the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA, causing cellular damage and death. This property is shared with other nitro-containing compounds, which are often used in treating infections due to their efficacy against bacteria and fungi .

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.05 mg/mL
Escherichia coli0.10 mg/mL
Candida albicans0.15 mg/mL

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The compound's ability to modulate enzyme activity and influence cellular signaling pathways positions it as a candidate for further pharmacological exploration in cancer treatment.

Research indicates that the nitro group plays a dual role as both a pharmacophore and a toxicophore, affecting the compound's pharmacokinetics and biological activity . The reduction of the nitro group can yield various intermediates, some of which may have cytotoxic effects on cancer cells.

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50 Value (µg/mL)
Colon Adenocarcinoma (HT-29)5.59
Burkitt Lymphoma (DAUDI)4.91

The biological activity of this compound is largely attributed to its chemical structure, particularly the nitro group. Upon reduction, this group can form reactive species that interact with nucleophilic sites in proteins and nucleic acids, leading to inhibition of key enzymes involved in cellular processes .

Additionally, this compound may affect inflammatory pathways through modulation of nitric oxide synthase (iNOS), cyclooxygenase (COX), and other inflammatory mediators .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. Results indicated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .
  • Anticancer Properties :
    In vitro studies on various cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to control groups. The observed IC50 values indicate its potential as an anticancer drug candidate .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Diethyl-3-nitro-benzeneethanamine, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves nitration of a benzaldehyde derivative followed by condensation with diethylamine. A common approach includes:

Nitration : Introduce a nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C).

Reductive amination : React the nitrobenzaldehyde intermediate with diethylamine in the presence of a reducing agent (e.g., NaBH₄ or H₂/Pd-C).

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures is used to isolate the final product. Monitor purity via TLC and HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm molecular structure and nitro-group positioning.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • FT-IR spectroscopy to identify nitro (NO₂) stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
    Cross-reference data with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or solvent batch variability. To address this:

Reproduce experiments : Use HPLC-grade solvents and rigorously dry samples (e.g., molecular sieves).

Quantify solubility : Employ UV-Vis spectroscopy at λₘₐₓ (~270 nm) with calibration curves.

Thermodynamic analysis : Measure solubility at multiple temperatures and apply the van’t Hoff equation to calculate enthalpy/entropy of dissolution. Compare results with COSMO-RS simulations for validation .

Q. What experimental design optimizes the catalytic efficiency of this compound in redox reactions?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:

Variables : Catalyst loading (0.1–5 mol%), solvent polarity (DMF vs. THF), temperature (25–80°C).

Response surface methodology (RSM) : Analyze yield vs. variable interactions.

Kinetic studies : Monitor reaction progress via in-situ FT-IR or GC-MS to identify rate-limiting steps.
Compare results with computational mechanistic studies (e.g., transition state modeling using Gaussian) .

Q. How to assess the stability of this compound under oxidative conditions?

  • Methodological Answer :

Accelerated stability testing : Expose the compound to H₂O₂ (3–30%) or UV light (254 nm) in controlled environments.

Degradation monitoring : Use LC-MS to identify breakdown products (e.g., nitro-group reduction to amine).

Kinetic modeling : Apply pseudo-first-order kinetics to predict shelf-life under varying pH and temperature conditions .

Q. What strategies validate the pharmacological activity of this compound in vitro?

  • Methodological Answer :

Dose-response assays : Test cytotoxicity (MTT assay) and IC₅₀ values across cell lines (e.g., HEK-293, HepG2).

Target engagement : Use fluorescence polarization assays or SPR to measure binding affinity to suspected targets (e.g., neurotransmitter receptors).

Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Data Analysis and Interpretation

Q. How to resolve conflicting NMR data for the nitro-group environment in this compound?

  • Methodological Answer :

Variable temperature NMR : Probe conformational flexibility (e.g., ring-flipping in nitroarenes).

NOESY/ROESY : Identify through-space couplings to confirm substituent orientation.

Computational validation : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-3-nitro-benzeneethanamine
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-3-nitro-benzeneethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.